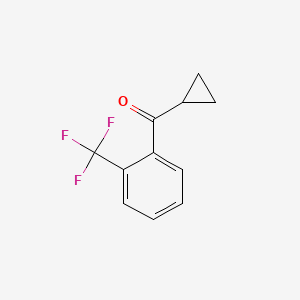

Cyclopropyl 2-trifluoromethylphenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQVXMURVDLEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642500 | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-12-0 | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Cyclopropyl 2-Trifluoromethylphenyl Ketone

Abstract: This technical guide provides a comprehensive overview of the synthesis of Cyclopropyl 2-trifluoromethylphenyl ketone, a valuable building block in contemporary medicinal chemistry. The primary focus is on the robust and scalable Friedel-Crafts acylation pathway. This document furnishes a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. It is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success and safety.

Introduction: Strategic Importance of the Cyclopropyl Ketone Moiety

This compound is a chemical intermediate whose constituent parts—the cyclopropyl ring and the trifluoromethyl-substituted phenyl group—are highly sought after in modern drug design. The cyclopropyl group, a small, strained ring, offers a unique conformational rigidity and metabolic stability profile.[1][2] When incorporated into drug candidates, it can enhance potency, improve metabolic properties, and reduce off-target effects.[1] The trifluoromethyl group is a well-established bioisostere for other chemical groups, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[3] The combination of these two motifs makes the target ketone a key precursor for a wide range of pharmacologically active agents.[4]

This guide focuses on the preparation of this ketone via the classical Friedel-Crafts acylation, a reliable and well-understood method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[5]

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | (Cyclopropyl)(2-(trifluoromethyl)phenyl)methanone |

| Synonyms | This compound |

| Molecular Formula | C₁₁H₉F₃O |

| Molecular Weight | 214.18 g/mol [6] |

| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not established; expected to be >200 °C at atm. pressure |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc); Insoluble in water |

Core Synthetic Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-trifluoromethylbenzene with cyclopropanecarbonyl chloride. This reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile that subsequently attacks the aromatic ring.[3][7]

Reaction Principle and Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[8]

-

Activation of the Acyl Chloride: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[9][10]

-

Electrophilic Attack: The electron-rich π-system of the 1-trifluoromethylbenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon bearing the new acyl group.[3] This restores the aromaticity of the ring.

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst.[11] This is a crucial point; it means that a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during aqueous workup to release the final ketone product.[10]

Caption: Figure 1: Friedel-Crafts Acylation Mechanism.

Critical Parameters and Reagent Selection (The "Why")

-

Causality Behind Choices:

-

Lewis Acid: Anhydrous Aluminum Chloride (AlCl₃) is the catalyst of choice due to its high efficacy in generating the acylium ion. It is critical that the AlCl₃ be anhydrous, as any moisture will react violently with it and deactivate the catalyst.[12][13]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal. These solvents will not react with the Lewis acid and can effectively dissolve the starting materials.

-

Temperature Control: The initial formation of the acylium ion complex is highly exothermic.[8] Therefore, the reaction must be initiated at a low temperature (0-5 °C) to control the reaction rate and prevent potential side reactions. Subsequent warming may be required to drive the reaction to completion.

-

-

Regioselectivity: The trifluoromethyl (-CF₃) group is a moderate deactivating group and is meta-directing in electrophilic aromatic substitution. Therefore, the primary product expected is Cyclopropyl (3-trifluoromethylphenyl) ketone . The formation of the target ortho-isomer, this compound, will be a minor product. This is a critical consideration for purification and yield calculations. While Friedel-Crafts acylation can suffer from low regioselectivity with substituted arenes, it is often employed for its directness, with the separation of isomers being a key downstream challenge.[6]

Detailed Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring. All work must be conducted in a certified fume hood by trained personnel.

-

Apparatus Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler (to maintain an inert atmosphere and vent HCl gas produced).

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of nitrogen to prevent atmospheric moisture contamination.

-

-

Reagent Charging:

-

To the reaction flask, add anhydrous dichloromethane (DCM, ~3 mL per mmol of the limiting reagent).

-

Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the DCM with stirring. The suspension will likely warm; allow it to cool back to room temperature.

-

Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

-

Reaction Execution:

-

In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM (~1 mL per mmol).

-

Add the cyclopropanecarbonyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 10 °C.[14]

-

After the addition is complete, add 1-trifluoromethylbenzene (1.2 equivalents) dropwise to the reaction mixture, again maintaining a low temperature.[14]

-

Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours). Gentle heating (e.g., 40 °C reflux) may be required if the reaction is sluggish.[7]

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask back down in an ice bath.

-

CAUTION: Highly Exothermic and HCl gas evolution. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid (~5 mL of conc. HCl per gram of AlCl₃ used). This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Safety Considerations

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12][13]

-

Cyclopropanecarbonyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Quenching: The quenching step is extremely exothermic and releases large volumes of HCl gas. Perform this step slowly, with adequate cooling and within a highly efficient fume hood.

Process Workflow and Optimization

Caption: Figure 2: Experimental Workflow.

Troubleshooting Common Issues

-

Low Yield:

-

Cause: Incomplete reaction or presence of moisture.

-

Solution: Ensure all reagents and glassware are scrupulously dry. Consider increasing the reaction time or temperature after initial monitoring shows a slow conversion rate.

-

-

Formation of Multiple Products:

-

Cause: Isomer formation (ortho, meta, para). As discussed, the meta-isomer is expected to be the major product.

-

Solution: This is an inherent challenge. An efficient purification method, such as column chromatography, is essential to isolate the desired 2-trifluoromethyl isomer.

-

-

Reaction Does Not Start:

-

Cause: Deactivated catalyst.

-

Solution: Use a fresh, high-purity source of anhydrous AlCl₃. Ensure no atmospheric moisture was introduced during setup.

-

Purification and Characterization

The crude product will be a mixture of isomers, with the 3-trifluoromethyl isomer predominating. Careful purification is required to isolate the target 2-trifluoromethyl isomer.

-

Purification: Flash column chromatography on silica gel is the recommended method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the isomers. (e.g., 0% to 10% Ethyl Acetate in Hexane).

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Data for Cyclopropyl (2-trifluoromethylphenyl) ketone |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets, ~1.0-1.5 ppm) and aromatic protons (multiplets, ~7.5-7.8 ppm). The integration should match the 9 protons. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. The chemical shift will be characteristic of an aryl-CF₃ group. |

| ¹³C NMR | Signals for the carbonyl carbon (~195-200 ppm), cyclopropyl carbons, and aromatic carbons (including the CF₃ carbon as a quartet due to C-F coupling). |

| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (214.18). |

| Infrared (IR) | A strong carbonyl (C=O) stretching frequency around 1680-1700 cm⁻¹. |

Conclusion

The Friedel-Crafts acylation provides a direct, albeit challenging, route to this compound. The primary considerations for a successful synthesis are the stringent control of anhydrous conditions and temperature, as well as the recognition of the inherent regioselectivity challenges posed by the substituted aromatic starting material. An effective chromatographic purification is paramount to isolating the desired ortho-isomer. This guide provides the foundational knowledge and a robust procedural framework to enable researchers to successfully synthesize this valuable building block for application in pharmaceutical research and development.

References

- Yudin, A. K. (Ed.). (2014).

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chavan, S. P., & Sharma, P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29825–29863. Available from: [Link]

-

University of Otago. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Lee, J., & Kim, J. (2017). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Bulletin of the Korean Chemical Society, 38(9), 1123-1125. Available from: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available from: [Link]

-

Xia, Y., et al. (2016). Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′-Dioxide–Scandium(III) Complex. Journal of the American Chemical Society, 138(15), 4722–4725. Available from: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Clark, J. (2023, January 22). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]

-

ResearchGate. (n.d.). Conversion of cyclopropyl ketone and corresponding acetate and.... Retrieved from [Link]

-

Lab Alley. (2025, July 2). Safety Data Sheet: Aluminum Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Retrieved from [Link]

Sources

- 1. fk100.de [fk100.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. websites.umich.edu [websites.umich.edu]

- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2022038098A1 - Process for the preparation of phenyl ketones - Google Patents [patents.google.com]

The Trifluoromethyl Group's Impact on Cyclopropyl Ketone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules offers a powerful tool for modulating their chemical and biological properties. This guide provides an in-depth exploration of the reactivity of cyclopropyl ketones bearing a trifluoromethyl group, a unique class of compounds where the inherent ring strain of the cyclopropane is synergistically influenced by the potent electron-withdrawing nature of the CF3 group. We will dissect the key reaction manifolds, including ring-opening transformations, nucleophilic additions to the carbonyl, and cycloaddition reactions. This analysis is grounded in mechanistic principles and supported by experimental protocols, offering researchers a comprehensive understanding to harness the synthetic potential of these valuable building blocks in drug discovery and materials science.

Introduction: A Tale of Two Moieties

Cyclopropyl ketones are renowned for their versatile reactivity, stemming from the release of ring strain in the three-membered ring. This stored energy can be unleashed through various transformations, making them valuable intermediates in organic synthesis. The introduction of a trifluoromethyl group, a powerhouse of electron withdrawal and lipophilicity, dramatically alters the electronic landscape of the cyclopropyl ketone scaffold.[1] This perturbation leads to unique and often enhanced reactivity profiles compared to their non-fluorinated counterparts.

The primary effects of the trifluoromethyl group can be summarized as:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The strong inductive effect of the CF3 group renders the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[2][3]

-

Activation of the Cyclopropane Ring: The electron-withdrawing nature of the trifluoromethyl group can influence the stability of intermediates formed during ring-opening reactions, often directing the regioselectivity of bond cleavage.

-

Modulation of Stability and Lipophilicity: The CF3 group can enhance the metabolic stability and membrane permeability of molecules, properties of paramount importance in drug design.[1]

This guide will navigate the intricate interplay of these factors, providing a framework for predicting and exploiting the reactivity of this fascinating class of molecules.

Synthesis of Trifluoromethylated Cyclopropyl Ketones

The reliable synthesis of trifluoromethylated cyclopropyl ketones is the gateway to exploring their reactivity. Several robust methods have been developed, primarily revolving around the construction of the cyclopropane ring with a pre-installed trifluoromethyl group.

A prominent strategy involves the rhodium- or copper-catalyzed cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds.[1] For instance, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various alkenes in the presence of a chiral dirhodium complex affords trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity.[1] Subsequent oxidation of a suitable functional group on the cyclopropane can then yield the desired ketone.

Another powerful approach is the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane.[4] This method provides versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which can be further elaborated to the corresponding ketones.[4]

Experimental Protocol: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes[1]

This protocol describes the synthesis of a trifluoromethyl-substituted cyclopropane, a precursor to the corresponding ketone.

Materials:

-

Dirhodium catalyst (e.g., Rh2(R-PTAD)4)

-

1-Aryl-2,2,2-trifluorodiazoethane

-

Alkene (e.g., styrene)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the dirhodium catalyst (1 mol%) in the anhydrous solvent under an inert atmosphere, add the alkene (1.0 equiv).

-

Slowly add a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.2 equiv) in the anhydrous solvent over a period of 4 hours at room temperature.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.

Reactivity and Transformations: Unlocking the Synthetic Potential

The presence of a trifluoromethyl group orchestrates a unique symphony of reactivity in cyclopropyl ketones. The following sections will delve into the primary reaction pathways.

Ring-Opening Reactions: A Release of Strain

The high ring strain of the cyclopropane ring is a driving force for a variety of ring-opening reactions. The regioselectivity and mechanism of these transformations are significantly influenced by the substitution pattern and the reaction conditions.

Lewis acids are potent promoters of ring-opening reactions in cyclopropyl ketones by coordinating to the carbonyl oxygen.[5] This coordination enhances the electrophilicity of the carbonyl carbon and polarizes the C-C bonds of the cyclopropane ring, facilitating cleavage.

In the case of trifluoromethylated cyclopropyl ketones, the electron-withdrawing CF3 group is expected to favor the formation of a carbocationic intermediate at the carbon atom distal to the trifluoromethyl group upon ring opening. This intermediate can then be trapped by a variety of nucleophiles. A notable example is the asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(III) complex, which proceeds with high yields and enantioselectivities.[6] While this example does not feature a trifluoromethylated substrate, the principle can be extended, with the CF3 group likely influencing the rate and regioselectivity of the reaction.

Photoredox catalysis has emerged as a powerful tool for initiating ring-opening reactions of cyclopropanes via single-electron transfer (SET).[7] For cyclopropyl ketones, this can lead to the formation of a radical intermediate that can undergo further transformations. The trifluoromethyl group, with its strong electron-withdrawing character, can influence the stability and subsequent reactivity of these radical intermediates. A relevant transformation involves a triple catalysis approach for the tandem reaction of cyclopropyl ketones to yield SCF3-substituted dihydrofurans, showcasing the intricate reactivity that can be accessed.[8]

Nucleophilic Addition to the Carbonyl Group: A Consequence of Activation

The trifluoromethyl group's profound electron-withdrawing ability makes the carbonyl carbon of a trifluoromethyl ketone exceptionally electrophilic.[2] This heightened reactivity is a cornerstone of their utility in synthesis.

When a nucleophile approaches a trifluoromethyl cyclopropyl ketone, addition to the carbonyl is a highly favored pathway.[9][10] The resulting tetrahedral intermediate can then undergo further reactions, or upon workup, yield the corresponding tertiary alcohol. Competition experiments have shown that trifluoromethyl ketones are more reactive towards nucleophiles than aldehydes, despite being more sterically hindered.[3]

Experimental Protocol: Nucleophilic Trifluoromethylation of Esters to form Trifluoromethyl Ketones[11][12]

This protocol illustrates the synthesis of a trifluoromethyl ketone from an ester, highlighting the high electrophilicity of the carbonyl group in the product, which prevents a second addition of the trifluoromethyl nucleophile.[11]

Materials:

-

Methyl ester

-

Fluoroform (HCF3)

-

Potassium hexamethyldisilazide (KHMDS)

-

Triglyme

-

Anhydrous conditions

-

Low-temperature cooling bath (-40 °C)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the methyl ester (1.0 equiv) in anhydrous triglyme.

-

Cool the solution to -40 °C.

-

Slowly add KHMDS (2.0 equiv) to the cooled solution.

-

Bubble fluoroform gas (1.0 equiv) through the reaction mixture.

-

Stir the reaction at -40 °C for the specified time, monitoring by 19F NMR.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Cycloaddition Reactions: Building Molecular Complexity

Cyclopropyl ketones can participate in formal cycloaddition reactions, where the three-membered ring acts as a three-carbon component. The presence of a trifluoromethyl group can influence the feasibility and outcome of these reactions.

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes has been reported to form polysubstituted cyclopentane derivatives.[12] This reaction, catalyzed by a chiral Ti(salen) complex, proceeds via a radical redox-relay mechanism.[12] While not explicitly demonstrated with trifluoromethylated substrates, the electron-deficient nature of the CF3-substituted cyclopropyl ketone could potentially enhance its reactivity in such transformations.

Furthermore, thermal [2+2] cycloadditions involving ketenes are a known class of reactions.[13] The high electrophilicity of the carbonyl in a trifluoromethyl cyclopropyl ketone might open avenues for novel cycloaddition pathways.

Thermal Rearrangements

Fluorine-containing cyclopropanes are known to undergo thermal rearrangements. The specific rearrangement pathways are highly dependent on the substitution pattern. For trifluoromethylated cyclopropyl ketones, thermal activation could potentially induce ring expansion or other skeletal reorganizations, although specific examples in the literature are scarce.

Applications in Drug Discovery and Materials Science

The unique combination of a strained ring system and a trifluoromethyl group makes these compounds highly attractive for applications in medicinal chemistry and materials science. The CF3 group is a well-established bioisostere for various functional groups and can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The cyclopropyl moiety provides a rigid scaffold that can be used to control the conformation of a molecule and explore chemical space.

Conclusion

The reactivity of cyclopropyl ketones is profoundly influenced by the presence of a trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group activates the carbonyl carbon towards nucleophilic attack and modulates the pathways of ring-opening reactions and potential cycloadditions. While the exploration of this specific class of compounds is still an evolving field, the foundational principles of cyclopropane and trifluoromethyl ketone chemistry provide a robust framework for predicting and harnessing their synthetic potential. Further research into the nuanced reactivity of these molecules will undoubtedly unlock new avenues for the construction of complex and functionally rich organic structures for a wide range of applications.

References

-

Feng, C., et al. (2018). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers. [Link]

-

Hu, W., et al. (2020). Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes. Angewandte Chemie International Edition. [Link]

-

Wang, X., et al. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. [Link]

-

Smith, J. A., et al. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. ACS Omega. [Link]

- Johnson, L. M., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry.

-

Li, Y., et al. (2026). Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination. Journal of the American Chemical Society. [Link]

-

Hu, W., et al. (2020). Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes. Angewandte Chemie. [Link]

-

Chem LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

Kelly, C. B., et al. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]

- Lopp, M., et al. (2013). Simple Access to β-Trifluoromethyl-Substituted Ketones via Copper-Catalyzed Ring-Opening Trifluoromethylation of Substituted Cyclopropanols. Synlett.

-

Altarejos, J., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. [Link]

-

Vila, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]

-

Sodeoka, M., et al. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

-

Prakash, G. K. S., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc. [Link]

-

Wikipedia. (2023). Photoredox catalysis. [Link]

- Han, J., et al. (2020). Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. Asian Journal of Organic Chemistry.

-

Lambert, T. H., et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society. [Link]

-

Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

-

ResearchGate. (2019). Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. [Link]

-

Shono, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

Shono, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

Cowley, A. R., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules. [Link]

-

The Chemistorian. (2022). An Animated Explanation of Nucleophilic Addition. YouTube. [Link]

-

Soderberg, T. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts. [Link]

- Dolbier, W. R., Jr. (1994). Thermal Rearrangement of Fluorine-Containing Cyclopropanes. Chemical Reviews.

-

Dolbier, W. R., Jr., et al. (1983). Thermal rearrangement of 2,2-difluorovinylcyclopropane. A concerted pathway?. Journal of the American Chemical Society. [Link]

- Yamazaki, T., et al. (1990). A highly stereocontrolled synthesis of α-hydroxycyclopropanes possessing a trifluoromethyl group. Tetrahedron: Asymmetry.

-

ResearchGate. (2001). Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes. [Link]

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Photoredox catalysis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Formation of Cyclopropyl 2-Trifluoromethylphenyl Ketone

This guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of cyclopropyl 2-trifluoromethylphenyl ketone, a compound of interest for researchers, scientists, and professionals in drug development. The unique combination of a strained cyclopropyl ring and an electron-withdrawing trifluoromethyl group on the phenyl moiety makes this ketone a valuable scaffold in medicinal chemistry.

Strategic Approaches to Synthesis

The construction of this compound can be approached through several established synthetic methodologies. The two most prominent and industrially scalable routes are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation: A Direct Approach

The Friedel-Crafts acylation is a powerful method for the formation of aryl ketones through electrophilic aromatic substitution.[1][2][3] This approach involves the reaction of an acylating agent, in this case, cyclopropanecarbonyl chloride, with trifluoromethylbenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The trifluoromethyl group is a deactivating, meta-directing substituent on the benzene ring. Therefore, the acylation is expected to yield a mixture of isomers, with the meta-substituted product being the major one. However, the ortho-isomer, this compound, can still be formed and subsequently isolated.

Grignard Reaction: A Convergent Strategy

An alternative route involves the use of an organometallic reagent, specifically a Grignard reagent.[4] This method would entail the preparation of 2-(trifluoromethyl)phenylmagnesium bromide from 2-bromotrifluoromethylbenzene and magnesium metal. This Grignard reagent is then reacted with cyclopropanecarbonyl chloride to furnish the desired ketone. This method offers a high degree of regioselectivity, as the position of the trifluoromethyl group is pre-defined by the starting aryl halide.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol details a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Step 1: Reaction Setup

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried in an oven and cooled under a stream of dry nitrogen.

-

Anhydrous aluminum chloride is added to the flask, followed by the addition of a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

Step 2: Reagent Addition

-

Trifluoromethylbenzene is added to the stirred suspension of aluminum chloride.

-

The mixture is cooled in an ice bath to 0-5 °C.

-

Cyclopropanecarbonyl chloride is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

Step 3: Reaction Progression

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

In some cases, gentle heating may be required to drive the reaction to completion.

Step 4: Work-up and Purification

-

The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Notes |

| Trifluoromethylbenzene | 1.0 | 1.46 g (10 mmol) | Starting aromatic compound |

| Cyclopropanecarbonyl chloride | 1.1 | 1.15 g (11 mmol) | Acylating agent |

| Aluminum Chloride (AlCl₃) | 1.2 | 1.60 g (12 mmol) | Lewis acid catalyst |

| Solvent (e.g., CH₂Cl₂) | - | 50 mL | Must be dry and inert |

| Reaction Temperature | - | 0 °C to room temperature | Initial cooling is crucial |

| Reaction Time | - | 2 - 12 hours | Monitored by TLC/GC |

Visualizing the Synthetic Workflow

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

The Core Mechanism of Formation

The formation of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the trifluoromethylbenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs at the ortho, meta, and para positions relative to the trifluoromethyl group.

-

Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (though it remains complexed to the ketone product), yielding the final ketone product.

Caption: Mechanism of Friedel-Crafts acylation.

Rationale Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, the use of dry glassware, reagents, and solvents is critical for the success of the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is a strong and effective Lewis acid for activating the acyl chloride.[3] Other Lewis acids like FeCl₃ or BF₃ could also be used, but AlCl₃ is generally the most common for this transformation.

-

Temperature Control: The initial stage of the reaction is exothermic. Cooling the reaction mixture during the addition of the acyl chloride is essential to prevent side reactions, such as polymerization or unwanted isomer formation.

-

Stoichiometry: A slight excess of the acylating agent and the Lewis acid is often used to ensure complete conversion of the starting aromatic compound.

-

Solvent: An inert solvent that can dissolve the reactants and does not participate in the reaction is required. Dichloromethane and 1,2-dichloroethane are common choices due to their polarity and relatively low reactivity.

Product Validation

To confirm the successful synthesis of this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the cyclopropyl, phenyl, and trifluoromethyl groups. ¹⁹F NMR will show a characteristic signal for the CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will indicate the presence of the ketone carbonyl group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

By adhering to the principles and protocols outlined in this guide, researchers can reliably synthesize and characterize this compound, a valuable building block for the development of novel chemical entities.

References

- Fokin, A. A., & Schreiner, P. R. (2003). Selective Aliphatic C-H Bond Activation with Peroxytrifluoroacetic Acid.

- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Science Journal, 4(6), 765-779.

-

Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Retrieved from [Link]

-

Asymmetric Synthesis of Cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? (2020). Quora. Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). The Organic Chemistry Tutor. Retrieved from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). OChemOnline. Retrieved from [Link]

-

The Friedel-Crafts Alkylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. (2015). Chemical Communications. Retrieved from [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020). MDPI. Retrieved from [Link]

-

Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1982). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (2010). CHIMIA International Journal for Chemistry. Retrieved from [Link]

-

Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2017). Organic Letters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Cyclopropyl 2-Trifluoromethylphenyl Ketone: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Cyclopropyl 2-trifluoromethylphenyl ketone, a seemingly unassuming aromatic ketone, embodies the convergence of two such "privileged" moieties: the cyclopropyl group and the trifluoromethylphenyl group. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, reactivity, and therapeutic potential of this valuable chemical entity.

The cyclopropyl ring, a three-membered carbocycle, is far more than a simple saturated linker. Its inherent ring strain and unique electronic properties, characterized by enhanced p-character in its C-C bonds, allow it to act as a rigid scaffold, a metabolic blocker, and a conformation-locking element.[1][2] These attributes are frequently exploited to enhance potency, improve metabolic stability, and reduce off-target effects of drug candidates.[1] Concurrently, the trifluoromethyl group (-CF3) has become a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pKa, membrane permeability, and binding affinity, while also serving as a metabolically stable bioisostere for other chemical groups.[3]

The combination of these two groups in this compound (CAS No. 898790-12-0) creates a versatile building block for the synthesis of complex molecular architectures with promising therapeutic applications, ranging from antithrombotic agents to central nervous system modulators.[4][5] This guide will delve into the practical aspects of working with this ketone, providing not just protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a particular route will often depend on the availability of starting materials, desired scale, and safety considerations. Two of the most logical and widely applicable methods are Friedel-Crafts acylation and the use of Grignard reagents.

Method 1: Friedel-Crafts Acylation of 1-Bromo-2-(trifluoromethyl)benzene

This classical electrophilic aromatic substitution offers a direct approach to the target molecule. The reaction proceeds by activating cyclopropanecarbonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of a suitable 2-trifluoromethylphenyl precursor.[6][7][8]

Proposed Synthetic Workflow:

Caption: Proposed Friedel-Crafts Acylation Workflow.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl gas), and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) to the stirred suspension. Subsequently, add cyclopropanecarbonyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by cold water. This will hydrolyze the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst.

-

Lewis Acid Stoichiometry: A slight excess of AlCl₃ is often used to ensure complete activation of the acyl chloride.

-

Solvent Choice: DCM and DCE are common solvents as they are inert to the reaction conditions and effectively dissolve the reactants.

-

Controlled Addition and Temperature: The initial low temperature controls the exothermicity of the reaction. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Aqueous Workup: The addition of ice and water is a critical step to decompose the aluminum chloride-ketone complex and facilitate the isolation of the product.

Method 2: Grignard Reaction with 2-(Trifluoromethyl)benzonitrile

An alternative and often high-yielding approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to an electrophilic 2-trifluoromethylphenyl precursor, such as 2-(trifluoromethyl)benzonitrile.[9] The initially formed imine is then hydrolyzed to the desired ketone.

Proposed Synthetic Workflow:

Caption: Proposed Grignard Reaction Workflow.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Add a solution of cyclopropyl bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.[10] Once initiated, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[9]

-

Nucleophilic Addition: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C. Add a solution of 2-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete by TLC analysis.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. For the hydrolysis of the imine, add 3M hydrochloric acid and stir vigorously for 1-2 hours.

-

Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous THF: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[9] Anhydrous THF is an excellent solvent for their formation and subsequent reactions.

-

Activation of Magnesium: The iodine crystal helps to disrupt the passivating oxide layer on the surface of the magnesium, facilitating the initiation of the Grignard reaction.

-

Use of Benzonitrile: Benzonitriles are effective electrophiles for Grignard reagents, leading to the formation of ketones after hydrolysis.

-

Acidic Hydrolysis: The imine intermediate formed from the Grignard addition is stable under basic and neutral conditions but is readily hydrolyzed to the ketone under acidic conditions.

Comparative Summary of Synthetic Routes:

| Feature | Friedel-Crafts Acylation | Grignard Reaction |

| Starting Materials | 1-Bromo-2-(trifluoromethyl)benzene, Cyclopropanecarbonyl chloride | Cyclopropyl bromide, 2-(Trifluoromethyl)benzonitrile |

| Key Reagents | AlCl₃ (Lewis Acid) | Magnesium metal |

| Advantages | Direct C-C bond formation, often high yielding. | Tolerant of a wider range of functional groups on the cyclopropyl moiety (if pre-formed). |

| Disadvantages | Requires strongly activated aromatic rings, sensitive to moisture, generates HCl gas. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and can be difficult to handle. |

| Scalability | Can be challenging on a large scale due to the handling of AlCl₃ and HCl off-gassing. | Generally more scalable with appropriate engineering controls for handling Grignard reagents. |

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties:

| Property | Predicted Value/Description | Rationale/Reference |

| Molecular Formula | C₁₁H₉F₃O | ChemScene[11] |

| Molecular Weight | 214.18 g/mol | ChemScene[11] |

| Physical State | Colorless to pale yellow liquid at room temperature | By analogy to cyclopropyl phenyl ketone.[12] |

| Boiling Point | Higher than cyclopropyl phenyl ketone (121-123 °C at 15 mmHg) due to increased molecular weight and polarity. | Sigma-Aldrich[12] |

| Solubility | Soluble in common organic solvents (DCM, THF, ethyl acetate, acetone). Insoluble in water. | General property of aromatic ketones. |

| Safety | Warning: Causes skin and eye irritation (H315, H319, H320). | ChemScene[11], By analogy to cyclopropyl phenyl ketone.[13] |

Spectroscopic Analysis: A Predictive Approach

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on the analysis of its structural components and data from analogous compounds.[14][15]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

Aromatic Protons (7.4-7.8 ppm): A complex multiplet corresponding to the four protons on the trifluoromethyl-substituted phenyl ring. The electron-withdrawing -CF₃ group will cause a downfield shift of these protons compared to unsubstituted benzene.

-

Cyclopropyl Methine Proton (2.6-2.8 ppm): A multiplet corresponding to the single proton on the cyclopropyl ring attached to the carbonyl group. This proton will be significantly deshielded by the adjacent carbonyl.

-

Cyclopropyl Methylene Protons (1.0-1.4 ppm): Two distinct multiplets corresponding to the four protons of the cyclopropyl ring's methylene groups. These will be diastereotopic and will likely show complex splitting patterns.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

Carbonyl Carbon (~198-200 ppm): A singlet for the ketone carbonyl carbon.

-

Aromatic Carbons (125-135 ppm): Several signals for the aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (~123 ppm): A quartet for the -CF₃ carbon due to one-bond C-F coupling.

-

Cyclopropyl Methine Carbon (18-20 ppm): The cyclopropyl carbon attached to the carbonyl group.

-

Cyclopropyl Methylene Carbons (12-14 ppm): The two methylene carbons of the cyclopropyl ring.

¹⁹F NMR Spectroscopy (Predicted, in CDCl₃):

-

A singlet around -60 to -65 ppm, which is a characteristic chemical shift for a -CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy (Predicted, neat):

-

C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption characteristic of an aromatic ketone.

-

C-F Stretches (1100-1350 cm⁻¹): Strong absorptions due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H Stretches (>3000 cm⁻¹): Medium to weak absorptions.

-

Aliphatic C-H Stretches (<3000 cm⁻¹): Medium to weak absorptions for the cyclopropyl C-H bonds.

Mass Spectrometry (MS) (Predicted, EI):

-

Molecular Ion (M⁺): A peak at m/z = 214.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the cyclopropyl group (m/z = 173) and the formation of the 2-trifluoromethylbenzoyl cation (m/z = 173) and the cyclopropylcarbonyl cation (m/z = 69).

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that can be exploited for further synthetic transformations, making it a valuable intermediate.

Key Reaction Pathways:

Caption: Key Reactivity Pathways of this compound.

-

Reactions at the Carbonyl Group: The ketone functionality is susceptible to a wide range of standard transformations:

-

Reduction: The carbonyl can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as esterification or etherification.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols, allowing for the introduction of additional carbon-based substituents.

-

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, providing a route to vinyl-substituted cyclopropanes.[16]

-

-

Reactions Involving the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions:

-

Acid-Catalyzed Rearrangement: In the presence of strong acids, aryl cyclopropyl ketones can undergo rearrangement to form 1-tetralones.[17] This transformation provides a synthetic route to polycyclic aromatic systems.

-

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a key building block for the synthesis of biologically active molecules. The combination of the cyclopropyl and trifluoromethylphenyl motifs is highly sought after in modern drug design.

-

Role of the Cyclopropyl Group: The inclusion of a cyclopropyl ring can:

-

Enhance Metabolic Stability: By acting as a "non-classical bioisostere" of a vinyl group or by blocking sites of metabolism.

-

Improve Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, leading to stronger binding with the target protein.

-

Modulate Physicochemical Properties: It can fine-tune properties such as solubility and lipophilicity.

-

-

Role of the 2-Trifluoromethylphenyl Group: This moiety is often incorporated to:

-

Increase Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance membrane permeability and oral bioavailability.

-

Improve Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to oxidative metabolism.

-

Enhance Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, leading to improved interactions with biological targets.

-

Potential Therapeutic Areas:

While specific drugs derived directly from this compound are not extensively documented, its structural features suggest its utility in the synthesis of compounds targeting a range of therapeutic areas, including:

-

Antithrombotic Agents: A similar compound, 1-cyclopropyl-3-(2-fluorobenzyl) ketone, is a key intermediate in the synthesis of prasugrel, a potent antiplatelet drug.[4] This suggests that our target ketone could be used to synthesize novel analogs with potentially improved properties.

-

Central Nervous System (CNS) Disorders: The incorporation of fluorine can improve brain penetration, making this scaffold attractive for developing drugs targeting CNS disorders like schizophrenia and depression.[5]

-

Oncology: Many kinase inhibitors and other anticancer agents feature fluorinated aromatic rings.

-

Infectious Diseases: The unique properties of this scaffold could be exploited in the development of novel antibacterial or antiviral agents.

Conclusion

This compound is a strategically designed molecule that stands at the intersection of several key trends in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established synthetic routes. The combination of the conformationally rigid and metabolically robust cyclopropyl group with the electronically modulating and lipophilic trifluoromethylphenyl moiety makes this ketone a highly valuable and versatile intermediate. As the demand for drug candidates with optimized ADME (absorption, distribution, metabolism, and excretion) properties continues to grow, building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics. This guide has provided a foundational understanding of this important molecule, with the aim of empowering researchers to unlock its full potential in their scientific pursuits.

References

- Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone. Google Patents.

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link]

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

-

cyclopropyl-phenylmethanone - synthesis, physical properties. ChemSynthesis. Available at: [Link]

-

Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. Available at: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

-

Rh-catalyzed asymmetric cyclopropanation of benzofurans with trifluoromethyl N-triftosylhydrazones. ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

-

friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

-

In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. Available at: [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses. Available at: [Link]

-

Efficient trifluoromethylation via the cyclopropanation of allenes and subsequent C–C bond cleavage. Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes via Rhodium-Catalyzed Cyclopropanation of Alkenes with Phenyl(2-silyl)diazoethanes. Available at: [Link]

-

Selected examples of cyclopropane-containing pharmaceuticals and naturally occurring compounds. ResearchGate. Available at: [Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PubMed Central. Available at: [Link]

-

The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. Available at: [Link]

-

Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. ChemRxiv. Available at: [Link]

- Method for producing 2'-trifluoromethyl group-substituted aromatic ketone. Google Patents.

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

-

Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. eScholarship.org. Available at: [Link]

-

Cyclopropyl m-nitrophenyl ketone. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. National Institutes of Health. Available at: [Link]

-

Cyclopropyl phenyl ketone | C10H10O | CID 77029. PubChem. Available at: [Link]

-

Cyclopropyl(phenyl)methanone(CAS# 3481-02-5 ). Angene. Available at: [Link]

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. Cyclopropyl phenyl ketone 97 3481-02-5 [sigmaaldrich.com]

- 13. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]

- 16. 3481-02-5 | Cyclopropyl(phenyl)methanone - AiFChem [aifchem.com]

- 17. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Cyclopropyl 2-Trifluoromethylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Medicinal Chemistry

The fusion of a cyclopropyl ring with an aryl ketone functionality, particularly when embellished with a trifluoromethyl group, gives rise to a molecular scaffold of significant interest in modern drug discovery. The cyclopropyl group, a small, strained ring system, imparts conformational rigidity and a unique three-dimensional character to molecules, often leading to enhanced binding affinity and selectivity for biological targets. Simultaneously, the trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability, lipophilicity, and binding interactions. The combination of these structural motifs in cyclopropyl 2-trifluoromethylphenyl ketone makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important ketone, detailing the requisite starting materials and reaction pathways.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will often depend on the availability of starting materials, desired scale of synthesis, and tolerance of functional groups in more complex applications. This guide will focus on four primary strategies:

-

Friedel-Crafts Acylation: A classic approach to the formation of aryl ketones.

-

Cross-Coupling Reactions: Modern and versatile methods, with a focus on Suzuki-Miyaura coupling.

-

Grignard Reagent Addition: A robust and reliable method for carbon-carbon bond formation.

-

Kulinkovich Reaction followed by Oxidation: A two-step sequence offering an alternative entry point.

Strategy 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2]

Conceptual Workflow

Sources

The Trifluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tactic in modern medicinal chemistry. Its unique and potent combination of electronic, steric, and lipophilic properties allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile. This guide provides a comprehensive technical overview of the multifaceted roles of the CF₃ group, from its fundamental impact on molecular properties like acidity and metabolic stability to its strategic application in enhancing binding affinity and bioavailability. Through quantitative data, detailed experimental protocols, illustrative diagrams, and in-depth case studies of successful drugs such as Celecoxib, Fluoxetine, and Sitagliptin, this document serves as a vital resource for researchers and professionals engaged in the art and science of drug discovery and development.

Chapter 1: The Unique Physicochemical Profile of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecular scaffold imparts a profound and predictable influence on its intrinsic properties. Understanding these effects is fundamental to leveraging the CF₃ group as a strategic tool in drug design.

Electronic Properties and pKa Modulation

The CF₃ group is one of the most powerful electron-withdrawing groups utilized in medicinal chemistry, primarily through a strong inductive effect (-I). This potent electronic pull significantly lowers the electron density of adjacent atoms and functional groups.

A primary consequence of this electronic influence is the modulation of the acidity or basicity (pKa) of nearby functional groups. For instance, attaching a CF₃ group to an aromatic ring can dramatically decrease the pKa of a neighboring amine, making it less basic. Conversely, it can increase the acidity of a nearby acidic proton. This modulation is critical for controlling the ionization state of a drug at physiological pH (typically ~7.4), which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[1]

Data Presentation: Impact of CF₃ Group on Physicochemical Properties

| Compound | Parent Structure | pKa (Conjugate Acid) | logP | Hansch π Constant |

| Aniline | C₆H₅NH₂ | 4.63 (aqueous)[2][3] | 0.90 | 0.00 (Reference H) |

| 4-Trifluoromethylaniline | CF₃C₆H₄NH₂ | ~3.5 (estimated aqueous) | 2.59 | +0.88[4] |

| Toluene | C₆H₅CH₃ | N/A | 2.73[2] | +0.56 |

| Benzotrifluoride | C₆H₅CF₃ | N/A | 3.00[5][6] | +0.88[4] |

Note: The pKa of 4-trifluoromethylaniline in water is estimated based on the significant acidic shift observed in non-aqueous solvents. The Hansch π constant is a measure of the lipophilicity contribution of a substituent.

Lipophilicity and Membrane Permeability

The CF₃ group is considered a "lipophilic electron-withdrawing group," a combination of properties that is relatively unique and highly valuable. With a Hansch-Fujita π constant of +0.88, it significantly increases the lipophilicity of a molecule, often more so than a methyl group (π = +0.56).[4] This enhanced lipophilicity is crucial for improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) targets.[1][7][8] The increased lipophilicity imparted by the CF₃ group is a key factor in enhancing the brain penetration of various CNS-active drugs.[9]

Metabolic Stability

One of the most celebrated applications of the trifluoromethyl group is its ability to enhance a molecule's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of Phase I drug metabolism.[4]

By strategically replacing a metabolically labile group, such as a methyl (CH₃) or an unsubstituted aromatic position, with a CF₃ group, medicinal chemists can effectively block common metabolic pathways like oxidation. This "metabolic blocking" strategy can lead to a longer in vivo half-life, reduced clearance, and a more predictable and favorable pharmacokinetic profile.[4]

Visualization: Metabolic Blocking by a CF₃ Group

The following diagram illustrates how a CF₃ group can protect a vulnerable position on an aromatic ring from oxidative metabolism by CYP enzymes.

Caption: A CF₃ group blocks oxidative metabolism at a benzylic position.

Chapter 2: Strategic Applications in Drug Design

The unique physicochemical properties of the CF₃ group translate directly into powerful strategies for optimizing both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a therapeutic agent.

Improving Pharmacokinetic Properties (ADME)

-

Metabolic Stability: As discussed, blocking metabolic hotspots is a primary application. In the anti-diabetic drug Sitagliptin , the trifluoromethyl group on the triazolopiperazine ring is crucial for preventing oxidative metabolism, contributing to its favorable pharmacokinetic profile and once-daily dosing regimen.[10]

-

Bioavailability: By increasing lipophilicity, the CF₃ group can enhance a drug's absorption across the gastrointestinal tract after oral administration, thereby increasing its bioavailability.

-

Brain Penetration: For CNS-acting drugs, crossing the blood-brain barrier is essential. The antidepressant Fluoxetine (Prozac) features a trifluoromethyl group on its phenoxy ring. This group enhances the molecule's lipophilicity, which is a critical factor in facilitating its passage across the BBB to reach its targets in the brain.[9]

Enhancing Pharmacodynamic Properties

-

Binding Affinity and Selectivity: The CF₃ group can significantly enhance a drug's binding affinity for its target protein. It can fit snugly into hydrophobic pockets within the active site and can also participate in unique, non-covalent interactions, such as orthogonal multipolar interactions with backbone carbonyls. In the case of the selective COX-2 inhibitor Celecoxib (Celebrex) , the CF₃ group on the pyrazole ring is instrumental. It projects into a hydrophobic side pocket of the COX-2 enzyme's active site, an interaction that is key to its high potency and selectivity over the COX-1 isoform.[11]

Visualization: CF₃ Group in a Receptor Binding Pocket

This diagram illustrates a trifluoromethyl group enhancing binding affinity by occupying a hydrophobic pocket within a protein's active site.

Caption: CF₃ group occupying a hydrophobic pocket to increase binding affinity.

Chapter 3: Synthetic Methodologies for Trifluoromethylation

The installation of a CF₃ group onto a molecule was historically a significant synthetic challenge. However, the development of modern trifluoromethylating reagents has made this transformation accessible. These reagents can be broadly classified as nucleophilic, electrophilic, and radical sources of the CF₃ moiety.

Key Reagents in Trifluoromethylation

-